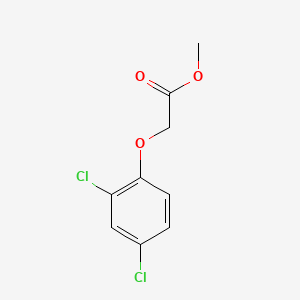

Methyl (2,4-dichlorophenoxy)acetate

Übersicht

Beschreibung

2,4-D-methyl is a carboxylesterase in herbicide bioactivation in Arabidopsis thaliana.

Wirkmechanismus

Target of Action

The primary target of 2,4-D methyl ester, also known as “2,4-D-methyl” or “methyl 2-(2,4-dichlorophenoxy)acetate” or “Methyl (2,4-dichlorophenoxy)acetate”, is broadleaf weeds . It is a post-emergence systemic herbicide used widely for selective control of these weeds in a variety of sectors .

Mode of Action

2,4-D methyl ester works by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid .

Biochemical Pathways

The 2,4-D methyl ester is involved in the methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway is responsible for the biosynthesis of a substantial number of natural compounds of biological and biotechnological importance . The MEP pathway has become an obvious target to develop new herbicides and antimicrobial drugs .

Pharmacokinetics

The pharmacokinetics of 2,4-D methyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Ester formulations of 2,4-D, such as the methyl ester, are absorbed more quickly by plants and therefore are less likely to be washed away by rain . They are also more efficient under certain environmental conditions and for the control of certain plant species .

Result of Action

The result of the action of 2,4-D methyl ester is the death of broadleaf weeds. This is achieved by causing uncontrolled growth in these weeds, which leads to their eventual death .

Action Environment

The action, efficacy, and stability of 2,4-D methyl ester are influenced by environmental factors. For instance, ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . They are also more efficient under certain environmental conditions and for the control of certain plant species . They are more likely to drift off target .

Biochemische Analyse

Biochemical Properties

2,4-D methyl ester plays a significant role in biochemical reactions, particularly in plants. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This compound interacts with various enzymes and proteins involved in the auxin signaling pathway. For instance, it binds to the TIR1/AFB receptor complex, leading to the degradation of AUX/IAA repressor proteins. This interaction promotes the expression of auxin-responsive genes, resulting in uncontrolled cell division and growth .

Cellular Effects

The effects of 2,4-D methyl ester on cells are profound, especially in plant cells. It induces rapid cell division and elongation, leading to abnormal growth patterns. This compound disrupts normal cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. In susceptible plants, 2,4-D methyl ester causes symptoms such as leaf curling, stem twisting, and eventual plant death .

Molecular Mechanism

At the molecular level, 2,4-D methyl ester exerts its effects by binding to the TIR1/AFB receptor complex, which is part of the auxin signaling pathway. This binding triggers the ubiquitination and subsequent degradation of AUX/IAA repressor proteins. The degradation of these repressors allows the activation of auxin-responsive genes, leading to uncontrolled cell growth and division. Additionally, 2,4-D methyl ester can inhibit certain enzymes involved in cell wall synthesis, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-D methyl ester can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that prolonged exposure to 2,4-D methyl ester can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-D methyl ester in animal models are dose-dependent. At low doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects. Studies have shown that high doses of 2,4-D methyl ester can lead to symptoms such as liver and kidney damage, neurological effects, and reproductive toxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure .

Metabolic Pathways

2,4-D methyl ester is metabolized in plants through several pathways. One of the primary pathways involves the conjugation of the compound with amino acids, such as glutamate and aspartate, forming amide-linked metabolites. These metabolites can be further converted back to the parent compound, maintaining a balance of free and conjugated forms. Additionally, 2,4-D methyl ester can undergo hydroxylation and glycosylation, leading to the formation of less toxic derivatives .

Transport and Distribution

Within cells and tissues, 2,4-D methyl ester is transported and distributed through various mechanisms. It can be absorbed through the leaves and translocated to different parts of the plant, including the meristems. The compound interacts with specific transporters and binding proteins that facilitate its movement within the plant. This distribution pattern is crucial for its herbicidal activity, as it ensures that the compound reaches the target sites where it can exert its effects .

Subcellular Localization

The subcellular localization of 2,4-D methyl ester is primarily within the cytoplasm and the nucleus. In the cytoplasm, it interacts with various proteins and enzymes involved in the auxin signaling pathway. In the nucleus, it binds to the TIR1/AFB receptor complex, leading to the degradation of AUX/IAA repressor proteins. This localization is essential for the compound’s activity, as it allows it to modulate gene expression and cellular processes effectively .

Biologische Aktivität

Methyl (2,4-dichlorophenoxy)acetate, commonly referred to as 2,4-D methyl ester, is an important herbicide that belongs to the phenoxy herbicide family. It is primarily used for controlling broadleaf weeds in various agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as a herbicide, and potential health risks.

- Chemical Formula : C9H8Cl2O3

- Molecular Weight : 233.07 g/mol

- CAS Number : 1488

This compound acts by mimicking the natural plant hormone auxin. Upon application, it is hydrolyzed to 2,4-dichlorophenoxyacetic acid (2,4-D), which disrupts normal plant growth processes leading to uncontrolled cell division and ultimately plant death. The enzyme carboxylesterase plays a critical role in this bioactivation process in plants such as Arabidopsis thaliana, where specific carboxylesterases (e.g., AtCXE12) are responsible for converting the methyl ester into its active acid form .

Herbicidal Efficacy

This compound is effective against a wide range of broadleaf weeds. Its efficacy can vary based on environmental conditions and the specific weed species targeted. Research indicates that its action is particularly potent in young seedlings, which are more sensitive to the growth-regulating effects of the compound .

Toxicological Profile

The toxicological profile of this compound reveals several health risks associated with exposure:

- Skin and Eye Irritation : Classified as a skin and strong eye irritant; may cause sensitization upon contact .

- Systemic Effects : Toxic by ingestion; studies indicate potential impacts on the nervous system and cardiovascular health. Animal studies have shown that high concentrations can lead to significant renal effects and alterations in blood parameters .

The following table summarizes key toxicological findings from various studies:

| Study Reference | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| Marty et al. 2013 | 13 weeks | 16.6 | 45.3 | Renal tubular degeneration |

| ATSDR Report | Varies | 1 | 5 | Altered renal cytoplasm |

| CDC Toxicological Profile | Varies | Not specified | ≥300 | Increased alkaline phosphatase levels |

Biodegradation

The biological degradation of this compound has been studied extensively, particularly the role of microorganisms in its breakdown. White-rot fungi have shown significant potential in degrading this compound through enzymatic processes that convert it into less harmful substances . This biodegradation pathway is crucial for mitigating environmental contamination from agricultural runoff.

Case Studies

- Arabidopsis thaliana Studies : Research involving Arabidopsis has demonstrated that mutants lacking specific carboxylesterases exhibit reduced sensitivity to this compound, confirming the enzyme's role in herbicide activation and metabolism .

- Environmental Impact Assessments : Studies have highlighted the persistence of 2,4-D and its degradation products in soil and water systems even after prolonged periods of non-use, raising concerns about long-term ecological effects .

Wissenschaftliche Forschungsanwendungen

Herbicide Formulation

Methyl (2,4-dichlorophenoxy)acetate is primarily known for its role as a herbicide. It is a methyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D), which is one of the most widely used herbicides globally. Its applications include:

- Selective Herbicide : It targets broadleaf weeds while sparing grasses, making it valuable in cereal crops and lawns. The compound works by mimicking plant hormones, disrupting normal growth processes in susceptible plants .

- Application Methods : It can be applied through various methods including spraying and soil incorporation. The effectiveness of the herbicide can be influenced by environmental factors such as temperature and humidity during application .

Environmental Remediation

Recent studies have explored the use of this compound in environmental cleanup processes:

- Adsorption Techniques : Research has demonstrated that modified adsorbents can effectively remove 2,4-D and its esters from contaminated water sources. For instance, MgAl-Layered Double Hydroxides (LDHs) have been utilized to adsorb phenoxy herbicides from aqueous solutions, achieving high recovery rates .

- Biodegradation Studies : Investigations into microbial degradation of 2,4-D methyl ester have shown potential for bioremediation strategies. Certain bacteria can metabolize this compound, thereby reducing its environmental impact .

Industrial Applications

Beyond agriculture and environmental science, this compound has industrial relevance:

- Chemical Synthesis : It serves as an intermediate in the synthesis of other chemical compounds. The preparation method for this compound has been optimized to reduce costs and waste by using inorganic bases and minimizing solvent use .

- Research Applications : The compound is frequently used in laboratory settings for studying plant responses to herbicides and understanding the mechanisms of action at a cellular level .

Case Study 1: Herbicide Efficacy

A field study conducted on the efficacy of 2,4-D methyl ester demonstrated its effectiveness in controlling broadleaf weeds in wheat crops. The results indicated that optimal application rates significantly reduced weed biomass without adversely affecting crop yield .

Case Study 2: Water Remediation

In a controlled experiment, MgAl-Layered Double Hydroxides were tested for their ability to remove 2,4-D methyl ester from contaminated water. The study reported an adsorption efficiency exceeding 98%, showcasing the potential for this method in real-world applications .

Eigenschaften

IUPAC Name |

methyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIGZMADSFQMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041349 | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0023 [mmHg] | |

| Record name | 2,4-D-methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1928-38-7, 2176-70-7 | |

| Record name | 2,4-D methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG8721Q1O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.